molecular formula C9H7BrF2O2 B1498725 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane CAS No. 887268-17-9

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane

Cat. No.: B1498725
CAS No.: 887268-17-9
M. Wt: 265.05 g/mol
InChI Key: CDTLXOMTRLLSEI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a bromo and two fluoro substituents on a phenyl ring, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2,6-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxirane intermediate, which is then hydrolyzed to form the dioxolane ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.

Comparison with Similar Compounds

2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane is unique due to its specific combination of substituents and the presence of the dioxolane ring. Similar compounds include:

  • 2-(3-Chloro-2,6-difluorophenyl)-1,3-dioxolane

  • 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane

  • 2-(3-Bromo-2,5-difluorophenyl)-1,3-dioxolane

These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTLXOMTRLLSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654239
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-17-9
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887268-17-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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